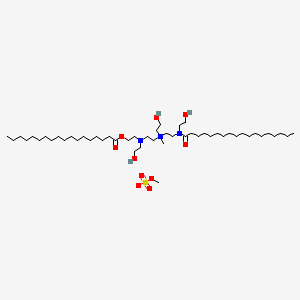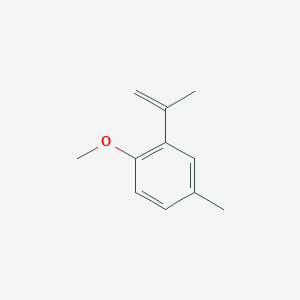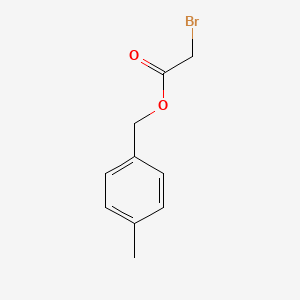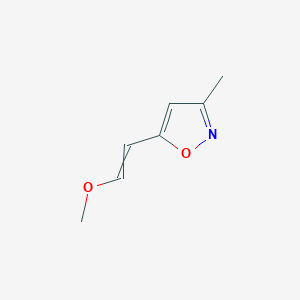
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyethenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of enol ethers, which are prepared by dissolving the starting materials in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling to 0°C. Lithium hexamethyldisilazide (LiHMDS) is added dropwise, followed by the addition of benzaldehyde. The reaction mixture is then allowed to warm to room temperature and quenched with a saturated ammonium chloride solution. The product is extracted and purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for cleavage reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic cleavage of the ether bond can yield alcohols and alkyl halides .
Applications De Recherche Scientifique
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxyethenyl and methyl groups, which can participate in electron-donating or withdrawing interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethoxy-4-(2-methoxyethenyl)benzene
- 5-(2-Methoxyvinyl)-7-methyl-1H-indazole
- 5-(2-Methoxyethenyl)-1,3-thiazole
Uniqueness
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications and research .
Propriétés
Numéro CAS |
64040-63-7 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
5-(2-methoxyethenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-6-5-7(10-8-6)3-4-9-2/h3-5H,1-2H3 |
Clé InChI |
MCKRKKAMAKOTHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


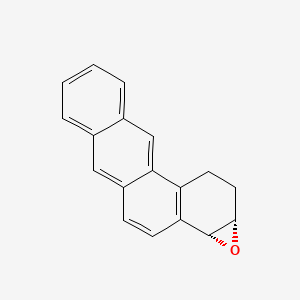


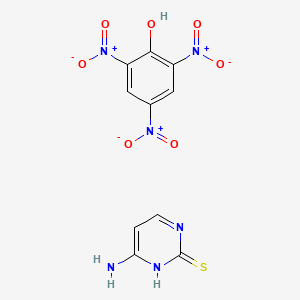
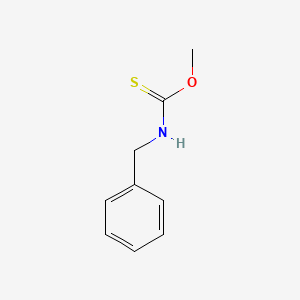
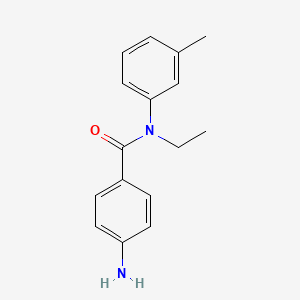
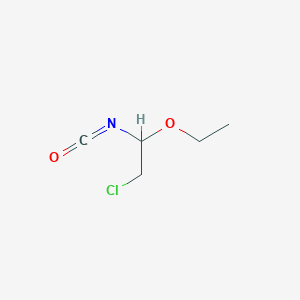
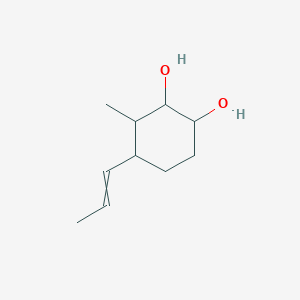
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
